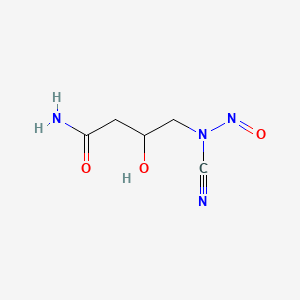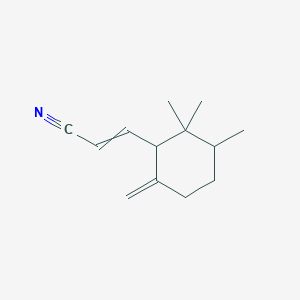
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile is a chemical compound known for its unique structure and properties It is characterized by a cyclohexyl ring with multiple methyl groups and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile typically involves the following steps:
Formation of the cyclohexyl ring: The initial step involves the formation of the cyclohexyl ring with the desired methyl substitutions. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of the nitrile group: The nitrile group is introduced through a reaction with a suitable nitrile precursor under controlled conditions. Common reagents include cyanogen bromide or sodium cyanide.
Final modifications:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The nitrile group can participate in substitution reactions with nucleophiles, leading to the formation of amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of amides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form interactions with enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions, influencing its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2,3-Trimethylcyclohexyl)prop-2-enenitrile
- 3-(2,2,3-Trimethyl-6-methylcyclohexyl)prop-2-enenitrile
Uniqueness
3-(2,2,3-Trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile stands out due to its unique combination of a cyclohexyl ring with multiple methyl groups and a nitrile functional group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
101400-59-3 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
3-(2,2,3-trimethyl-6-methylidenecyclohexyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H19N/c1-10-7-8-11(2)13(3,4)12(10)6-5-9-14/h5-6,11-12H,1,7-8H2,2-4H3 |
InChI-Schlüssel |
UKWFUFNXGRHSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C)C(C1(C)C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
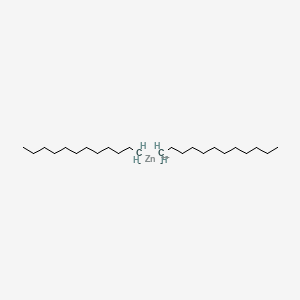
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
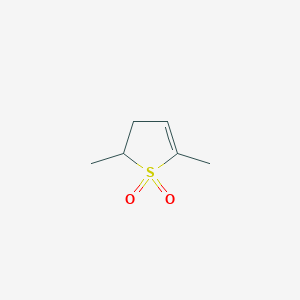

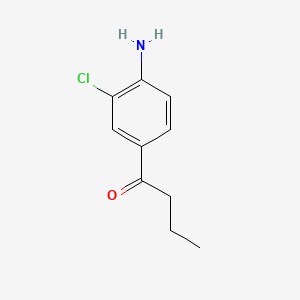
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
